molecular formula C11H10FN3O B8441724 1-[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazol-4-yl]-ethanone

1-[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazol-4-yl]-ethanone

Cat. No.: B8441724
M. Wt: 219.21 g/mol
InChI Key: VJMRTFQXIYLGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazol-4-yl]-ethanone is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)-3-methyltriazol-4-yl]ethanone

InChI

InChI=1S/C11H10FN3O/c1-7(16)11-10(13-14-15(11)2)8-3-5-9(12)6-4-8/h3-6H,1-2H3

InChI Key

VJMRTFQXIYLGNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=NN1C)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-(4-fluoro-phenyl)-1-methyl-1H-[1,2,3]triazole (3.54 g, 20.0 mmol) in DME (52 mL) was added n-BuLi (1.6 M in hexane, 15.0 mL, 24.0 mmol) dropwise at −75° C. The mixture was allowed to warm up to −35° C. and was stirred at −35° C. for 1 h. The reaction mixture was cooled again to −78° C. and a light green suspension of CuCN (1.79 g, 20.0 mmol) and LiCl (1.70 g, 40.0 mmol) in THF (26 ml) was added rapidly while stirring at −78° C. After 1 h the mixture was allowed to warm up to −35° C. and acetyl chloride (7.10 mL, 100.0 mmol) was added dropwise at this temperature. Then the reaction mixture was stirred at room temperature for 2 h and then poured carefully into aqueous saturated sodium carbonate solution (150 mL) and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 100% ethyl acetate in heptane) afforded the title compound (2.2 g, 50%) as a yellow oil. MS: m/e=220.3 [M+H]+.
Name
4-(4-fluoro-phenyl)-1-methyl-1H-[1,2,3]triazole
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
1.79 g
Type
reactant
Reaction Step Three
Name
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Three
Quantity
7.1 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Yield
50%

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